molecular formula C9H10ClNO3S B080865 4-Acetamido-3-methylbenzene-1-sulfonyl chloride CAS No. 14988-21-7

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B080865
CAS No.: 14988-21-7
M. Wt: 247.7 g/mol
InChI Key: PTQIUVQLPQCNMB-UHFFFAOYSA-N
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Description

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Enzyme Inhibitory Potential : A study investigated the enzyme inhibitory potential of new sulfonamides synthesized using 4-methylbenzenesulfonyl chloride, a derivative of 4-Acetamido-3-methylbenzene-1-sulfonyl chloride. These compounds were tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. This suggests potential applications in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

  • Synthesis of Antibacterial Drugs : Another research focused on the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine, an impurity in the antibacterial drug Sulfamethizole. The process involved the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, indicating its role in the synthesis of antibacterial compounds (Talagadadeevi et al., 2012).

  • Dye Intermediate Synthesis : A study on 3'-Amino-4-acetamido-benzenesulfonanilide, a dye intermediate, involved the use of 4-acetamidobenzenesulfonyl chloride. The research explored the factors affecting the yield of sulfoamidation, providing insights into the synthesis process for dye intermediates (Yu Chang-shun, 2008).

  • Antibacterial Agent Synthesis : Another study synthesized N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, revealing their potential as antibacterial agents. The compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

  • Solvation Bifunctional Catalysis : Research on the hydrolysis of sulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride, studied the temperature dependence and reaction pathways, revealing insights into the catalysis process (Ivanov et al., 2005).

Properties

IUPAC Name

4-acetamido-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIUVQLPQCNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469274
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14988-21-7
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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